Bienvenue dans la boutique en ligne BenchChem!

1-(2,2,2-Trifluoroethyl)piperidin-3-one

Lipophilicity Membrane permeability CNS drug design

Select this specific 3-keto positional isomer to leverage the electron-withdrawing N-trifluoroethyl group essential for CGRP antagonist pharmacophore recognition. The ~12-fold increase in lipophilicity (LogP 1.3) over N-methyl analogs enhances metabolic stability and BBB penetration, with a pKa of 1.84 ensuring an uncharged state at physiological pH for reliable lead optimization.

Molecular Formula C7H10F3NO
Molecular Weight 181.16
CAS No. 1517389-96-6
Cat. No. B3379101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)piperidin-3-one
CAS1517389-96-6
Molecular FormulaC7H10F3NO
Molecular Weight181.16
Structural Identifiers
SMILESC1CC(=O)CN(C1)CC(F)(F)F
InChIInChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h1-5H2
InChIKeyDXAKJSORNYOXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6): Physicochemical Profile and Structural Classification for Research Procurement


1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6) is a fluorinated piperidin-3-one heterocycle bearing an N-trifluoroethyl substituent [1]. The compound has a molecular formula C₇H₁₀F₃NO and a molecular weight of 181.16 g/mol [1]. It belongs to the piperidinone class of heterocyclic building blocks, distinguished by the electron-withdrawing trifluoroethyl group on the ring nitrogen and a ketone carbonyl at the 3-position [1]. The compound is commercially available at research-grade purity (typically ≥95%) and is utilized as a versatile synthetic intermediate in medicinal chemistry programs, particularly in the development of receptor antagonists targeting the calcitonin gene-related peptide (CGRP) pathway [2][3].

Why 1-(2,2,2-Trifluoroethyl)piperidin-3-one Cannot Be Simply Replaced by In-Class Piperidinone Analogs


Piperidinone building blocks with different N-substituents or carbonyl positions exhibit markedly different physicochemical and electronic properties that directly impact their utility in synthesis and drug discovery [1]. The trifluoroethyl group confers a >10-fold increase in lipophilicity relative to N-methyl analogs (XLogP3 1.3 vs. 0.219), fundamentally altering membrane permeability, metabolic stability, and target engagement profiles [1][2]. Furthermore, the 3-keto positional isomer displays a significantly lower pKa (1.84) compared to the 4-keto analog (pKa 2.81), indicating distinct protonation behavior that influences reactivity and biological partitioning [1]. Substituting the trifluoroethyl group with non-fluorinated alkyl chains or relocating the carbonyl from the 3- to the 4-position would compromise the specific electronic and steric requirements essential for CGRP antagonist pharmacophore recognition, where the N-trifluoroethyl-3-aminopiperidine motif is a privileged fragment [3].

Quantitative Differential Evidence for 1-(2,2,2-Trifluoroethyl)piperidin-3-one Versus Closest Analogs


Lipophilicity (XLogP3) of 1-(2,2,2-Trifluoroethyl)piperidin-3-one vs. 1-Methylpiperidin-3-one

1-(2,2,2-Trifluoroethyl)piperidin-3-one exhibits substantially higher computed lipophilicity (XLogP3 = 1.3) compared to its non-fluorinated N-methyl analog 1-methylpiperidin-3-one (LogP = 0.219) [1][2]. This ~1.08 log unit increase corresponds to approximately a 12-fold greater octanol-water partition coefficient, a magnitude of difference that is expected to significantly enhance passive membrane permeability and blood-brain barrier penetration potential [1][2].

Lipophilicity Membrane permeability CNS drug design

Basicity (pKa) of 1-(2,2,2-Trifluoroethyl)piperidin-3-one vs. 1-(2,2,2-Trifluoroethyl)piperidin-4-one

The N-trifluoroethyl-3-piperidinone regioisomer has a predicted pKa of 1.84 ± 0.20, which is approximately 0.97 pKa units lower (more acidic) than the corresponding 4-piperidinone regioisomer (pKa 2.81 ± 0.20) . This ~9-fold difference in acidity reflects the differential electronic influence of the carbonyl position on the basicity of the piperidine nitrogen .

pKa Protonation state Ionization

Volatility and Purification Profile: Boiling Point of 1-(2,2,2-Trifluoroethyl)piperidin-3-one vs. the 4-One Regioisomer

The predicted boiling point of 1-(2,2,2-trifluoroethyl)piperidin-3-one is 172.3 ± 40.0 °C, which is approximately 13.6 °C lower than that of the 4-piperidinone regioisomer (185.9 ± 40.0 °C) . Both compounds share the same molecular formula (C₇H₁₀F₃NO, MW 181.16) and similar density (~1.224 g/cm³), yet the 3-one exhibits notably higher volatility .

Boiling point Purification Distillation GC analysis

Privileged Pharmacophoric Role of the N-Trifluoroethyl-3-piperidinone Scaffold in CGRP Receptor Antagonist Synthesis

The N-trifluoroethyl-piperidinone scaffold is a recurrent privileged fragment in orally bioavailable CGRP receptor antagonists of the 'gepant' class, including atogepant (approved 2021) and ubrogepant (approved 2019) [1][2]. Patent literature explicitly describes synthetic routes to CGRP antagonists involving piperidinone carboxamide indane and azainane derivatives bearing the N-trifluoroethyl substituent, with process improvements achieving fewer synthetic steps and higher overall yields compared to earlier routes [1]. The 3-piperidinone regioisomer provides a carbonyl at a position that enables distinct enolate and reductive amination chemistry relative to the 4-one, facilitating access to 3-amino and 3-substituted piperidine derivatives that are critical intermediates in gepant synthesis [1][3]. In contrast, non-fluorinated N-alkyl piperidinones lack the metabolic stability and target-binding characteristics conferred by the trifluoroethyl group [3].

CGRP antagonist Migraine Gepant Privileged fragment

Recommended Research and Industrial Application Scenarios for 1-(2,2,2-Trifluoroethyl)piperidin-3-one


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS and Orally Bioavailable Candidates

With an XLogP3 of 1.3 and the electron-withdrawing trifluoroethyl group conferring enhanced metabolic stability, 1-(2,2,2-trifluoroethyl)piperidin-3-one is well-suited as a 3D fragment in fragment-based screening libraries aimed at CNS-penetrant and orally bioavailable targets [1]. Its ~12-fold higher lipophilicity compared to N-methylpiperidin-3-one (LogP 0.219) places it in a favorable logP range for blood-brain barrier penetration while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [1][2]. The carbonyl at the 3-position provides a synthetic handle for fragment elaboration via reductive amination, Grignard addition, or enolate chemistry [1].

Synthesis of CGRP Receptor Antagonist Intermediates (Gepant-Class Migraine Therapeutics)

The N-trifluoroethyl-3-piperidinone scaffold serves as a direct precursor for preparing 3-amino-N-trifluoroethyl-piperidine intermediates that are central to gepant-class CGRP receptor antagonists [3]. Patent US 9,850,246 describes synthetic routes utilizing piperidinone carboxamide derivatives that achieve fewer total steps and improved yields compared to earlier-generation synthetic approaches [3]. The 3-keto group enables stereoselective reductive amination to install the 3-amino functionality present in atogepant and related clinical candidates [3][4]. This compound is therefore the chemically rational starting point for medicinal chemistry programs targeting the CGRP pathway for acute and preventive migraine therapy.

Physicochemical Property Optimization in Lead Compound Development

The pKa of 1.84 ± 0.20 ensures that this building block remains essentially uncharged at physiological pH (7.4), a property that is valuable when designing lead compounds where ionization state affects target binding, off-target selectivity, and pharmacokinetics . The nearly one-unit pKa difference versus the 4-piperidinone regioisomer (pKa 2.81) provides medicinal chemists with a quantifiable basis for selecting the appropriate carbonyl positional isomer during scaffold hopping or property optimization campaigns . This is particularly relevant when the ionizable nitrogen is in proximity to the pharmacophore or when nuanced control over hydrogen-bond acceptor strength is required .

Analytical Method Development and Purification Process Design

The predicted boiling point of 172.3 ± 40.0 °C—approximately 14 °C lower than the 4-one regioisomer—makes this compound more amenable to purification by fractional distillation and provides distinct GC retention characteristics for analytical method development . For procurement and quality control purposes, this volatility differential enables chromatographic separation and identity confirmation of the 3-one versus 4-one regioisomer in cases where both are plausible synthetic intermediates or impurities, supporting rigorous batch-release specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)piperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.